Ethyl 4-methylthiophene-3-carboxylate
CAS No.: 177032-11-0
Cat. No.: VC8248027
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177032-11-0 |
---|---|
Molecular Formula | C8H10O2S |
Molecular Weight | 170.23 g/mol |
IUPAC Name | ethyl 4-methylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-11-4-6(7)2/h4-5H,3H2,1-2H3 |
Standard InChI Key | ZNSIHGXAXBRNSW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC=C1C |
Canonical SMILES | CCOC(=O)C1=CSC=C1C |
Introduction
Molecular Structure and Characterization
Structural Features
Ethyl 4-methylthiophene-3-carboxylate belongs to the thiophene-3-carboxylate family. Key structural attributes include:
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Molecular Formula:
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SMILES Notation: .
The thiophene ring adopts a planar conformation, with the methyl and carboxylate groups contributing to steric and electronic modulation. Unlike its 2-amino-substituted analogs, this compound lacks hydrogen-bonding donors, influencing its crystallographic packing and reactivity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 177032-11-0 | |
Molecular Formula | ||
Molecular Weight | 170.23 g/mol | |
Topological Polar Surface Area | 26.3 Ų | |
LogP (Predicted) | 2.23 |
Synthesis and Purification
Synthetic Routes
While direct synthesis protocols for ethyl 4-methylthiophene-3-carboxylate are sparsely documented, analogous methods for aminothiophenes suggest potential pathways:
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Gewald Reaction: A multi-component condensation of ketones, cyanoacetates, and elemental sulfur . For example, reacting 4-methylcyclohexanone with ethyl cyanoacetate and sulfur in ethanol under basic conditions could yield the target compound.
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Esterification: Carboxylic acid precursors (e.g., 4-methylthiophene-3-carboxylic acid) may undergo esterification with ethanol under acidic catalysis .
Table 2: Example Reaction Conditions (Hypothetical)
Reactant | Catalyst | Solvent | Temperature | Yield |
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4-Methylthiophene-3-carboxylic acid | Ethanol | Reflux | ~75% |
Physical and Chemical Properties
Spectroscopic Characterization
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NMR: Expected signals include a triplet for the ethyl group ( 1.3 ppm, ), a singlet for the methyl group ( 2.3 ppm), and aromatic protons ( 6.0–7.0 ppm) .
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IR: Strong absorption at ~1700 cm (C=O stretch) and 1250 cm (C-O ester) .
Applications and Derivatives
Pharmaceutical Intermediates
Thiophene carboxylates are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance:
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Anticancer Agents: Derivatives like ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate (CAS 329082-04-4) exhibit kinase inhibitory activity .
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Antivirals: Structural analogs have been explored for protease inhibition .
Material Science
The electron-rich thiophene ring enhances charge transport in organic semiconductors. Ethyl 4-methylthiophene-3-carboxylate could serve as a monomer for conductive polymers .
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